

solubility and stability of 4-Fluoroindoline

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Compound of Interest

Compound Name: 4-Fluoroindoline

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An In-depth Technical Guide to the Solubility and Stability of 4-Fluoroindoline

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a molecule is fundamental to its successful application. This guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of **4-Fluoroindoline**, a key heterocyclic scaffold in medicinal chemistry. While specific experimental data for **4-Fluoroindoline** is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats that are crucial for its characterization.

Solubility of 4-Fluoroindoline

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The introduction of a fluorine atom to the indoline structure can significantly influence its physicochemical properties, including solubility, due to fluorine's high electronegativity. Indoline itself has low solubility in water but is soluble in organic solvents like ethanol and ether.^[1] The solubility of the related compound, indole, is also low in water but higher in organic solvents such as ethyl acetate, benzene, ethanol, and chloroform.^[2]

Predicted Solubility Profile

Based on the general characteristics of similar heterocyclic compounds, the solubility of **4-Fluoroindoline** is expected to be low in aqueous media and higher in common organic solvents. A systematic determination of its solubility is essential for further development.

Data Presentation: Quantitative Solubility of 4-Fluoroindoline (Hypothetical Data)

The following table illustrates how experimentally determined solubility data for **4-Fluoroindoline** would be presented.

Solvent	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)	Method
Purified Water	25	< 0.1	< 0.0007	Shake-Flask
Phosphate Buffered Saline (pH 7.4)	37	< 0.1	< 0.0007	Shake-Flask
0.1 N HCl (pH 1.2)	37	0.5	0.0036	Shake-Flask
Methanol	25	50	0.3645	Shake-Flask
Ethanol	25	35	0.2552	Shake-Flask
Dimethyl Sulfoxide (DMSO)	25	> 200	> 1.458	Shake-Flask
Acetonitrile	25	40	0.2916	Shake-Flask
Ethyl Acetate	25	25	0.1823	Shake-Flask

Experimental Protocol: Solubility Determination by Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[\[3\]](#)

Objective: To determine the equilibrium solubility of **4-Fluoroindoline** in various solvents at specified temperatures.

Materials:

- **4-Fluoroindoline** (solid)
- Selected solvents (e.g., purified water, PBS pH 7.4, 0.1 N HCl, methanol, ethanol, DMSO)
- Glass vials with screw caps
- Shaking incubator or orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

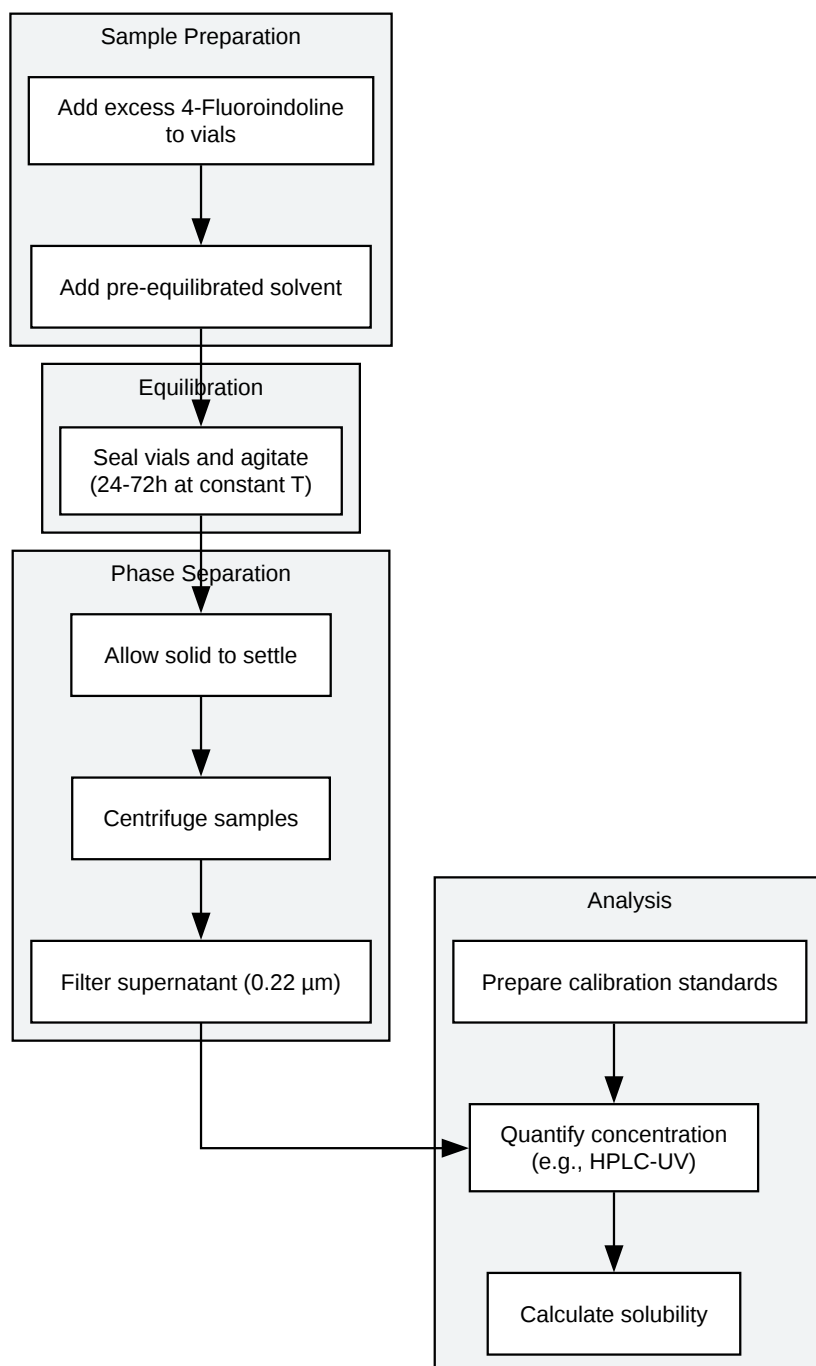
Procedure:

- Add an excess amount of solid **4-Fluoroindoline** to a series of vials, ensuring a solid phase remains at equilibrium.
- Add a known volume of the pre-equilibrated solvent to each vial.
- Seal the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
- After equilibration, allow the vials to stand at the set temperature to let the undissolved solid settle.
- Centrifuge the samples to further separate the solid and liquid phases.
- Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

- Quantify the concentration of **4-Fluoroindoline** in the filtrate using a validated analytical method, such as HPLC-UV. Prepare a calibration curve with known concentrations of **4-Fluoroindoline** to determine the concentration of the saturated solution.

Visualization: Experimental Workflow for Solubility Determination

Workflow for Shake-Flask Solubility Assay



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Caption: A flowchart of the shake-flask method for solubility determination.

Stability of 4-Fluoroindoline

Assessing the chemical stability of a compound is mandated by regulatory bodies like the ICH to ensure its quality, safety, and efficacy over time.[4][5][6][7] Forced degradation, or stress testing, is a crucial component of this assessment, as it helps to identify potential degradation products and establish stability-indicating analytical methods.[8][9][10] Fluorination often enhances the metabolic stability of molecules.

Predicted Stability Profile

4-Fluoroindoline is expected to be relatively stable under neutral conditions. However, it may be susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions.

Data Presentation: Forced Degradation of 4-Fluoroindoline (Hypothetical Data)

The results of a forced degradation study for **4-Fluoroindoline** would be summarized as follows.

Stress Condition	Time (hours)	Assay of 4-Fluoroindoline (%)	Major Degradants (Peak Area %)	Mass Balance (%)
0.1 N HCl at 60°C	24	88.5	D1 (4.2%), D2 (6.8%)	99.5
0.1 N NaOH at 60°C	24	85.2	D3 (8.1%), D4 (5.9%)	99.2
3% H ₂ O ₂ at 25°C	24	90.1	D5 (9.5%)	99.6
Thermal (80°C)	48	98.7	Minor peaks <0.5%	99.8
Photolytic (ICH Q1B)	-	95.3	D6 (4.1%)	99.4

Experimental Protocol: Forced Degradation Study

This protocol is based on the principles outlined in the ICH guidelines.[\[6\]](#)

Objective: To investigate the degradation of **4-Fluoroindoline** under various stress conditions to identify potential degradants and develop a stability-indicating analytical method.

Materials:

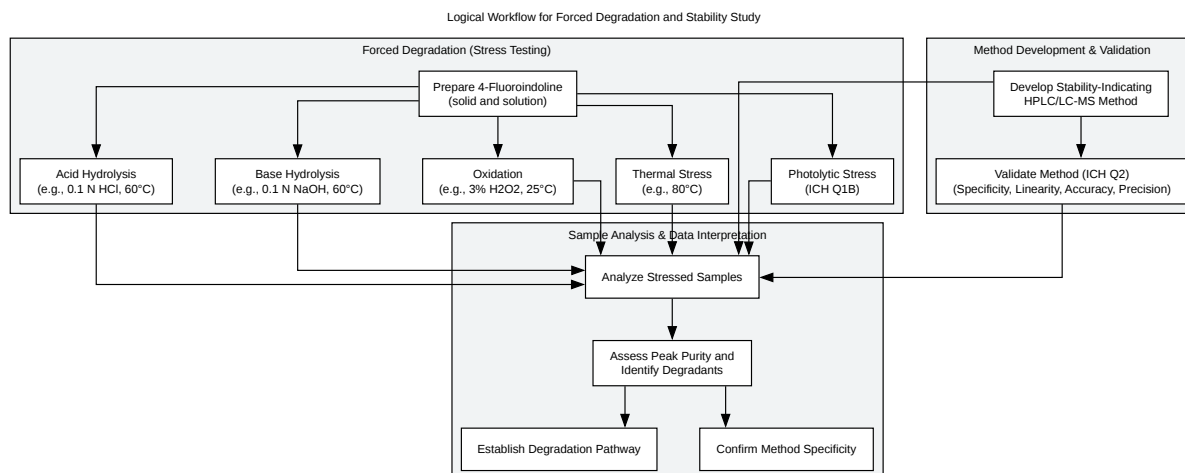
- **4-Fluoroindoline**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Buffers for pH adjustment
- HPLC system with a photodiode array (PDA) detector or a mass spectrometer (LC-MS)

- Photostability chamber
- Temperature-controlled oven

Procedure:

- Acid Hydrolysis: Dissolve **4-Fluoroindoline** in a suitable solvent and treat with 0.1 N HCl. Heat the solution (e.g., at 60°C) and take samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.
- Base Hydrolysis: Treat a solution of **4-Fluoroindoline** with 0.1 N NaOH. Apply heat if necessary and sample at intervals. Neutralize before analysis.
- Oxidation: Treat a solution of **4-Fluoroindoline** with 3% H₂O₂ at room temperature. Monitor the reaction over time.
- Thermal Degradation: Expose solid **4-Fluoroindoline** to dry heat (e.g., 80°C) in an oven. Also, test a solution of the compound under the same conditions.
- Photolytic Degradation: Expose solid and solution samples of **4-Fluoroindoline** to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[\[11\]](#) A control sample should be protected from light.
- Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact **4-Fluoroindoline** from all process-related impurities and degradation products. A PDA detector is useful for assessing peak purity, while LC-MS is invaluable for identifying the mass of the degradants.

Visualization: Logical Workflow for Stability Testing



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Caption: A workflow illustrating the process of a forced degradation study.

Conclusion

The successful development of any pharmaceutical agent relies on a thorough understanding of its fundamental physicochemical properties. For **4-Fluoroindoline**, while specific public data on solubility and stability is limited, established methodologies provide a clear path for its characterization. By employing standard protocols such as the shake-flask method for solubility and following ICH guidelines for forced degradation studies, researchers can generate the critical data necessary for formulation development, regulatory submission, and ensuring the overall quality and safety of potential drug products derived from this important scaffold. The use of modern analytical techniques, particularly HPLC and LC-MS/MS, is indispensable for the accurate quantification and characterization required in these studies.^{[12][13][14][15][16]}

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